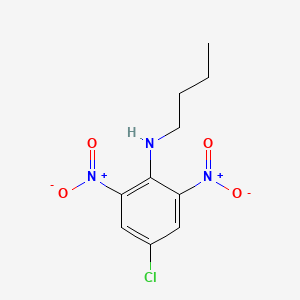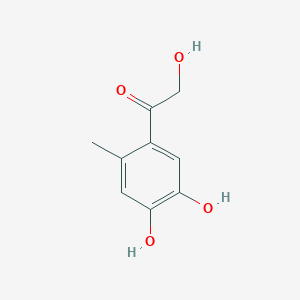
1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with two hydroxyl groups and a methyl group, along with a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone typically involves the hydroxylation of a precursor compound, such as 2-methylphenyl ethanone
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly solvents and catalysts. Electrochemical synthesis methods have also been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinones.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups, such as methoxy groups.
Substitution: The hydroxyl groups can be substituted with other groups, such as halogens, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methoxy derivatives.
Scientific Research Applications
1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in inhibiting certain enzymes involved in disease pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
- 1-(4-Hydroxy-2-methylphenyl)-2-hydroxyethanone
- 1-(4,5-Dihydroxyphenyl)-2-hydroxyethanone
- 1-(4,5-Dihydroxy-2-methylphenyl)ethanone
Uniqueness: 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61407-16-7 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(4,5-dihydroxy-2-methylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H10O4/c1-5-2-7(11)8(12)3-6(5)9(13)4-10/h2-3,10-12H,4H2,1H3 |
InChI Key |
BKUMZZQSNNFMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


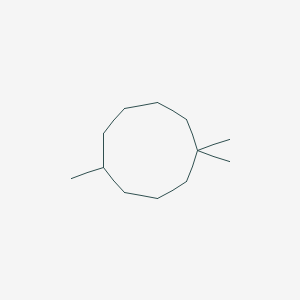
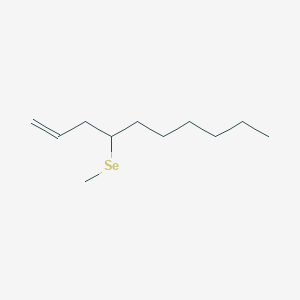
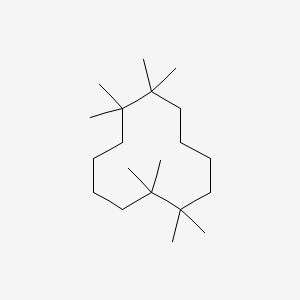
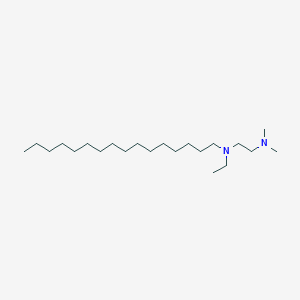
![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)
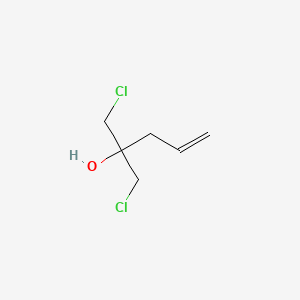
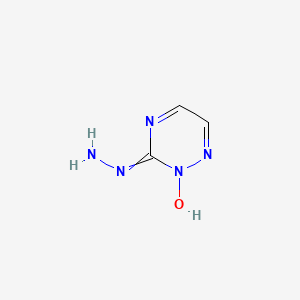
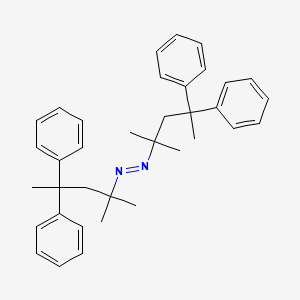
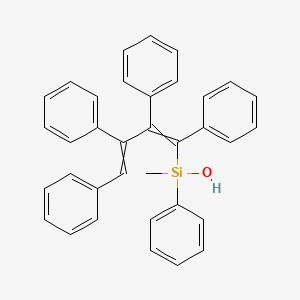
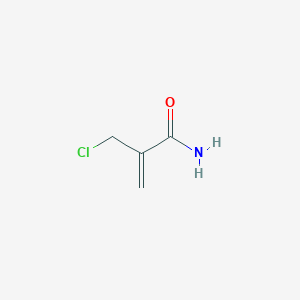
![2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14581135.png)
![2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-](/img/structure/B14581141.png)

